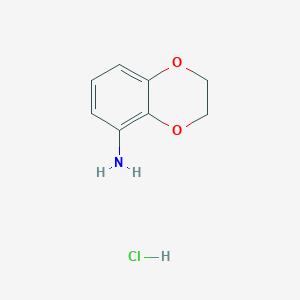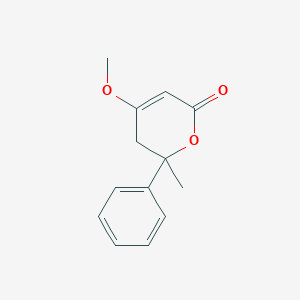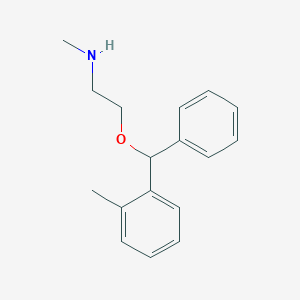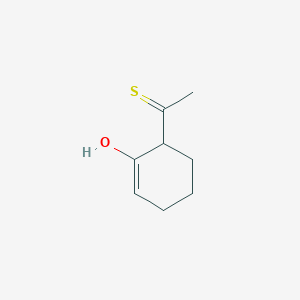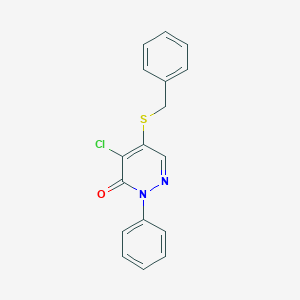![molecular formula C19H16N2Na2O11S3 B095664 1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt CAS No. 19526-81-9](/img/structure/B95664.png)
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt, commonly known as Acid Orange 7, is a synthetic dye used in various industries, including textile, paper, and leather. Its chemical structure consists of a naphthalene ring, a sulfonic acid group, and an azo group. Acid Orange 7 has been widely studied for its potential applications in scientific research due to its unique properties, such as solubility in water and stability under various conditions.
Mécanisme D'action
The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve electrostatic and hydrophobic interactions with biomolecules. The sulfonic acid group in Acid Orange 7 allows it to form strong ionic bonds with positively charged amino acid residues in proteins, while the azo group can interact with hydrophobic regions of biomolecules.
Biochemical and Physiological Effects
Acid Orange 7 has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, it should be noted that excessive exposure to Acid Orange 7 may cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acid Orange 7 is its water solubility, which allows for easy preparation of solutions and compatibility with aqueous-based assays. Acid Orange 7 also has a high molar extinction coefficient, which makes it highly sensitive for detection and quantification of biomolecules. However, Acid Orange 7 may interfere with certain assays and may not be suitable for use in some experimental conditions.
Orientations Futures
There are several potential future directions for the use of Acid Orange 7 in scientific research. One area of interest is the development of more sensitive and specific biosensors for the detection of biomolecules, such as proteins and nucleic acids. Acid Orange 7 may also have potential applications in drug delivery and imaging due to its unique properties and biocompatibility. Further studies are needed to fully understand the mechanism of action of Acid Orange 7 and its potential applications in various fields of research.
Méthodes De Synthèse
Acid Orange 7 can be synthesized through the diazotization of 5-amino-2-(2-methoxy-5-sulfamoylphenylazo)phenol followed by the coupling reaction with 1-naphthalenesulfonic acid. The disodium salt form of Acid Orange 7 is obtained by treating the synthesized dye with sodium hydroxide.
Applications De Recherche Scientifique
Acid Orange 7 has been used in various scientific research applications, including the detection and quantification of proteins, nucleic acids, and other biomolecules. It has been shown to selectively bind to specific amino acid residues in proteins, such as lysine and arginine, and can be used as a probe for protein-protein interactions. Acid Orange 7 has also been used in the development of biosensors for the detection of glucose and other analytes.
Propriétés
| 19526-81-9 | |
Formule moléculaire |
C19H16N2Na2O11S3 |
Poids moléculaire |
560.5 g/mol |
Nom IUPAC |
disodium;5-hydroxy-6-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O10S3.2Na/c21-18-15-5-2-6-17(32(24,25)26)14(15)7-8-16(18)20-19-12-3-1-4-13(11-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11,21H,9-10H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
OVFWQJVENRZWTG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
| 19526-81-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


